Welcome to the BenchChem Online Store!
molecular formula C8H9BrO3 B1267627 4-Bromo-2,6-bis-hydroxymethyl-phenol CAS No. 6296-63-5

4-Bromo-2,6-bis-hydroxymethyl-phenol

Cat. No. B1267627
M. Wt: 233.06 g/mol
InChI Key: YODIAPFXESLZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08207244B2

Procedure details

In a 2 liter graduated bottle equipped with magnetic stirrer was suspended 101 g (585 mmol)4-bromophenol in 500 ml water. A solution comprised of 28.9 g (723 mmol) NaOH in 100 ml water was added all at once to the reaction mixture. 128 g (1.58 mol) of formaldehyde solution (Aldrich, 37% in water) was then added and the reaction mixture was covered in aluminum foil and allowed to sit for 45 days at ambient temperature. Glacial acetic acid (60 ml, 1.0 mol) was added to precipitate out the solid. The solid was washed with ample amounts of water and then dried under high vacuum (0.1 mm Hg) for 20 hours at 50° C. and ambient temperature for 48 hours to give 101.2 g (74%) of a light orange solid. 1H NMR (DMF-d7) delta: 8.21 (s, 1H, phenol OH), 7.56 (s, 2H, Ar—H), 5.70 (s, 2H, OH), 4.90 (s, 4H, CH2).
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-:9].[Na+].[CH2:11]=O.[C:13]([OH:16])(=O)C>O.[Al]>[Br:1][C:2]1[CH:7]=[C:6]([CH2:13][OH:16])[C:5]([OH:8])=[C:4]([CH2:11][OH:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
Quantity
28.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
128 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer
ADDITION
Type
ADDITION
Details
was added all at once to the reaction mixture
CUSTOM
Type
CUSTOM
Details
to precipitate out the solid
WASH
Type
WASH
Details
The solid was washed with ample amounts of water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum (0.1 mm Hg) for 20 hours at 50° C. and ambient temperature for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
45 d
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)CO)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 101.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.